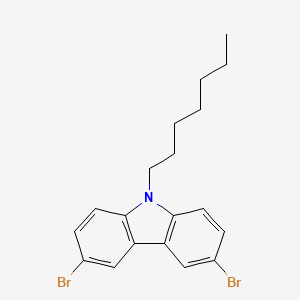
(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride
Overview
Description
(4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride, also known as MTPM, is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases. MTPM is a member of the thiazole family of compounds, which are characterized by their ability to bind to the active sites of enzymes and other proteins. MTPM is a highly selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a key role in the regulation of gene expression and cell signaling pathways. MTPM has been shown to have potential therapeutic applications in cancer, diabetes, and neurodegenerative diseases.
Scientific Research Applications
Synthesis and Structural Characterization
- The title compound was synthesized using a 1,3-dipolar cycloaddition reaction, with its structure established via NMR spectroscopy, Elemental Analysis, and MS data, indicating its potential for use in chemical research and synthesis processes (Aouine, El Hallaoui, & Alami, 2014).
Catalytic Applications
- (4-Phenylquinazolin-2-yl)methanamine was synthesized, starting from glycine, and used to create N-heterocyclic ruthenium(II) complexes. These complexes exhibited excellent performance in transfer hydrogenation of acetophenone derivatives, highlighting potential applications in catalysis (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed unprecedented photocytotoxicity in red light and were ingested in the nucleus of HeLa and HaCaT cells, demonstrating potential for targeted photocytotoxic therapy and cellular imaging (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Synthesis of Pharmaceutical Compounds
- Novel synthesis routes for benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives have been reported, illustrating the versatility of this compound in pharmaceutical compound synthesis (Schlosser, Johannes, Zindler, Lemmerhirt, Sommer, Schütt, & Peifer, 2015).
Antimicrobial Activities
- A series of derivatives were synthesized and demonstrated moderate to very good antibacterial and antifungal activities, suggesting their potential in antimicrobial drug development (Thomas, Adhikari, & Shetty, 2010).
Anticancer and SIRT1 Inhibition
- A library of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives exhibited potent growth inhibitory action against cancer cell lines, with one compound specifically inhibiting the deacetylation activity of the SIRT1 enzyme, making it a potential lead for treating prostatic hyperplasia (Panathur, Dalimba, Koushik, Alvala, Yogeeswari, Sriram, & Kumar, 2013).
Corrosion Inhibition
- Oxazole derivatives of this compound showed significant corrosion inhibition on mild steel in hydrochloric acid, indicating its application in materials science and engineering (Rahmani, El-hajjaji, Hallaoui, Taleb, Rais, Azzouzi, Labriti, Alaoui, & Hammouti, 2018).
Mechanism of Action
Mode of Action
The exact mode of action of (4-(4-Methylthiazol-5-yl)phenyl)methanamine hydrochloride is currently unknown . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, at 2-8°C .
properties
IUPAC Name |
[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10;/h2-5,7H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTNIIRGFCUEJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





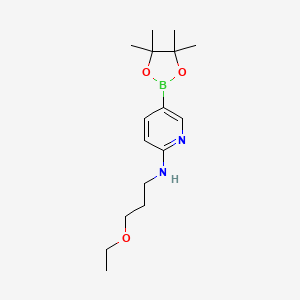
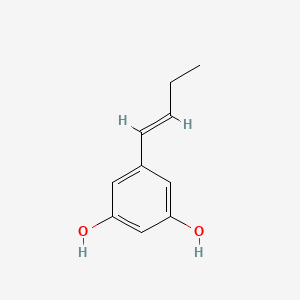
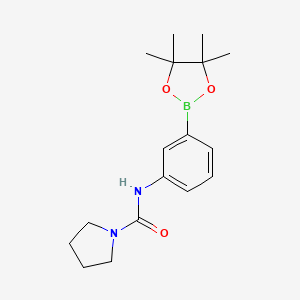
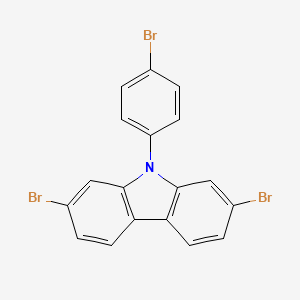
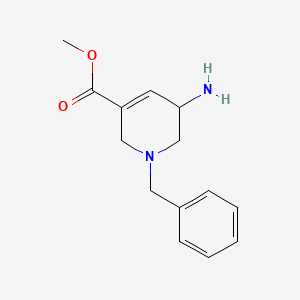




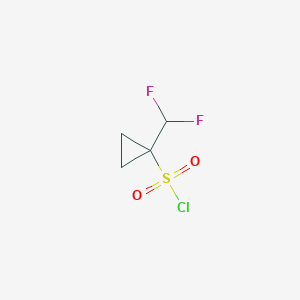
![Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one](/img/structure/B1436060.png)
